4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylicacid
Description
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at position 1, an aminomethyl (-CH2NH2) group at position 4, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C7H10N2O2, with a molecular weight of 170.17 g/mol. The compound’s structure combines reactivity from both the primary amine and carboxylic acid functionalities, making it a versatile intermediate in medicinal chemistry and peptide synthesis .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5(3-8)2-6(9)7(10)11/h2,4H,3,8H2,1H3,(H,10,11) |
InChI Key |
WHFSZGGTNPQMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with formaldehyde and ammonia under acidic conditions. This reaction leads to the formation of the aminomethyl group at the 4-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The carboxylic acid group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Primary Amine vs. Protected Amine Derivatives
The aminomethyl group in the target compound provides a reactive site for conjugation, enabling its use in linker chemistry. In contrast, the Boc-protected derivative (C11H16N2O4) is critical for preventing unwanted side reactions during multi-step syntheses, as demonstrated in the coupling of pyrrole-2-carboxylic acid intermediates with benzo[b]selenophene esters using EDCI/DMAP .
Imidazole-Containing Analog
The substitution of the aminomethyl group with a 1-methylimidazole-2-carbonylamino moiety (C11H12N4O3) introduces an aromatic heterocycle capable of hydrogen bonding and π-π interactions.
Ester Derivatives
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (C8H12ClN2O2) exemplifies a prodrug strategy, where esterification of the carboxylic acid improves cell membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid form .
Aromatic Ketone Substituents
The 3-chloro-5-methylbenzoyl group in C13H10ClNO3 increases lipophilicity, favoring interactions with hydrophobic enzyme pockets. Such modifications are common in kinase inhibitor design to enhance target affinity .
Biological Activity
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (also known as AMPC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group and a carboxylic acid moiety. This article explores the biological activity of AMPC, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be represented as follows:
This structure contributes to its solubility and reactivity, making it suitable for various biological interactions.
AMPC exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : AMPC has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its role in pharmacological applications.
- Cell Penetration : The lipophilicity imparted by the methyl group enhances its ability to penetrate cell membranes, facilitating intracellular interactions with targets such as proteins and nucleic acids.
Biological Activities
The biological activities of AMPC have been investigated in various studies, revealing significant potential in several areas:
Antimicrobial Activity
Research indicates that AMPC possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the minimum inhibitory concentration (MIC) values of AMPC against selected pathogens:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
These results suggest that AMPC has promising potential as an antibacterial agent.
Neuroprotective Effects
AMPC has also been explored for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, providing a protective effect against neurodegenerative conditions.
Anticancer Potential
Preliminary research suggests that AMPC may exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have highlighted the efficacy of AMPC in various biological contexts:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of pyrrole compounds, including AMPC, exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Neuroprotective Mechanism Exploration : Another research article investigated the neuroprotective effects of pyrrole derivatives, noting that compounds similar to AMPC could enhance neuronal survival under stress conditions.
- Anticancer Activity Assessment : A recent study focused on the anticancer potential of pyrrole derivatives, including AMPC, demonstrating promising results in inhibiting tumor growth in vitro .
Q & A
Q. Key Data :
- Yields for analogous compounds reach 94% when using optimized nitration/reduction steps .
- Critical intermediates (e.g., methyl esters) may remain uncharacterized due to instability, necessitating in-situ purification .
How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for this compound?
Advanced Research Focus
Contradictions often arise from:
- Tautomerism : The pyrrole ring’s NH group participates in hydrogen bonding, stabilizing specific tautomers. X-ray crystallography confirms dimeric structures via N–H⋯O interactions (e.g., R₂²(10) motifs) .
- Solvent Effects : DMSO-d₆ may shift NH proton signals due to hydrogen bonding (e.g., δ 12.43 ppm in related compounds) .
Q. Methodology :
- Perform variable-temperature NMR to observe dynamic equilibria.
- Compare experimental data with computational predictions (DFT calculations) .
What advanced purification techniques ensure high-purity batches for biological assays?
Q. Advanced Research Focus
- HPLC : Use C18 columns with mobile phases (e.g., H₂O/MeCN + 0.1% TFA) to achieve >97% purity, as validated for similar pyrrole derivatives .
- Recrystallization : Ethanol/ethyl acetate mixtures (80:20 v/v) yield monoclinic crystals suitable for X-ray analysis .
Q. Data Reference :
| Parameter | Value (Example) | Source |
|---|---|---|
| HPLC Purity | 97.34% | |
| LCMS Retention Time | 3.2 min (C18 column) |
How can computational tools aid in retrosynthetic planning for derivatives?
Q. Advanced Research Focus
- AI-Driven Synthesis : Platforms like Pistachio and Reaxys predict feasible routes using reaction databases. For example, amide bond formation (General Procedure F1) is prioritized for derivatization .
- One-Step Optimization : Tools highlight direct coupling reactions (e.g., carbodiimide-mediated amidation) to minimize intermediates .
Q. Key Insight :
- Retrosynthetic models achieve >90% accuracy for pyrrole-based targets when trained on BKMS_METABOLIC datasets .
What are the challenges in characterizing hygroscopic intermediates?
Q. Basic Research Focus
- Salt Formation : Hydrochloride salts improve stability and solubility (e.g., methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride) .
- Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis.
Q. Safety Note :
How does substituent position affect bioactivity in pyrrole derivatives?
Q. Advanced Research Focus
- Aminomethyl vs. Methyl : The aminomethyl group enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., kinase targets) .
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of analogs (e.g., 3-methyl vs. 4-methyl derivatives) to identify pharmacophores .
Q. Data Reference :
| Derivative | Bioactivity (Example) | Source |
|---|---|---|
| 3-Methyl-4-(trifluoromethyl) analog | IC₅₀ = 0.2 µM (Kinase) |
What are best practices for resolving conflicting LCMS/HPLC data?
Q. Advanced Research Focus
- Ionization Artifacts : Electrospray ionization (ESI) may generate adducts (e.g., [M+Na]⁺), requiring high-resolution MS for validation .
- Degradation Products : Monitor for hydrolysis byproducts (e.g., free carboxylic acid) using stability-indicating HPLC methods .
How to validate synthetic intermediates lacking full characterization?
Q. Basic Research Focus
- In-Situ Monitoring : Use FTIR to track functional groups (e.g., ester C=O at 1700 cm⁻¹) during reactions .
- Parallel Synthesis : Compare with fully characterized analogs (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate, δ 7.63 ppm in NMR) .
What computational models predict hydrogen-bonding patterns in crystals?
Q. Advanced Research Focus
- Mercury CSD : Analyze Cambridge Structural Database entries (e.g., dimeric R₂²(10) motifs) to predict packing .
- DFT Calculations : Optimize H-bond geometries (e.g., N–H⋯O distances ≈ 2.8 Å) .
How to mitigate batch-to-batch variability in scale-up synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and stoichiometry to identify critical parameters .
- Process Analytical Technology (PAT) : Use inline NMR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
